molecular formula C26H24N2O5 B2532508 N-(3,4-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide CAS No. 888454-64-6

N-(3,4-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2532508
CAS No.: 888454-64-6
M. Wt: 444.487
InChI Key: QKRYGVXTTODYRN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives, m-tolyl acetamide, and benzofuran carboxylic acid. Common synthetic routes may involve:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and carboxylic acids.

    Amidation Reaction:

    Substitution Reactions: The final compound is formed by substituting the appropriate groups onto the benzofuran core under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic uses, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Phenylacetamides: Compounds with similar acetamido groups attached to phenyl rings.

Uniqueness

N-(3,4-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[[2-(3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-16-7-6-8-17(13-16)14-23(29)28-24-19-9-4-5-10-20(19)33-25(24)26(30)27-18-11-12-21(31-2)22(15-18)32-3/h4-13,15H,14H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRYGVXTTODYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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